molecular formula C23H21ClN6O2 B2801448 8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-61-8

8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2801448
CAS No.: 919030-61-8
M. Wt: 448.91
InChI Key: ANRVXXCLAAWLDP-UHFFFAOYSA-N
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Description

The compound 8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by:

  • Position 3: A 2-chlorobenzyl group, providing steric bulk and halogen-mediated interactions.
  • Core structure: A 1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione scaffold, contributing to rigidity and hydrophobic interactions.

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-11-7-6-10-17(18)25)27(3)23(32)28(21(19)31)12-15-8-4-5-9-16(15)24/h4-11H,12,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVXXCLAAWLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS No. 919030-61-8) is a synthetic compound belonging to the imidazopurine class. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN6O2C_{23}H_{21}ClN_{6}O_{2}, with a molecular weight of 448.91 g/mol. The compound features an imidazo[2,1-f]purine core substituted with an aminophenyl group and a chlorobenzyl moiety.

PropertyValue
Molecular FormulaC23H21ClN6O2
Molecular Weight448.91 g/mol
IUPAC Name6-(2-aminophenyl)-2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
CAS Number919030-61-8

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. For instance, derivatives with similar structural motifs were evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. These derivatives showed promising results in preclinical models for anxiety and depression .

In a specific study involving related compounds, significant antidepressant effects were observed in forced swim tests (FST) in mice. The compound demonstrated greater potency than traditional anxiolytics like diazepam at certain dosages (e.g., 2.5 mg/kg) .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. While specific data on this compound is limited, related imidazo[2,1-f]purines have shown efficacy against various bacterial strains including Staphylococcus aureus and MRSA isolates. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis or function .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter release and mood regulation.
  • Phosphodiesterase Inhibition : By inhibiting PDE enzymes (specifically PDE4B and PDE10A), the compound may increase intracellular cAMP levels, contributing to its antidepressant effects .
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial processes at the molecular level; however, further studies are needed to elucidate the precise mechanisms for this specific compound.

Study 1: Antidepressant Evaluation

In a study published in PubMed, derivatives similar to the target compound were synthesized and evaluated for their pharmacological profiles. The study highlighted that certain modifications enhanced receptor affinity and resulted in significant behavioral changes in animal models indicative of antidepressant activity .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of imidazo[2,1-f]purines. Although direct data on this specific compound was not available, related studies showed promising results against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Position 8 Substituents
  • Target Compound: 2-aminophenyl (electron-rich, hydrogen-bond donor/acceptor).
  • Compound: 3-chlorophenylaminoethyl (chlorine for halogen bonding; ethyl linker increases flexibility) .
  • (Compound 5): Isoquinolinylbutyl (bulky, planar aromatic system for π-π stacking) .
  • (Compound 70) : 2-Methoxyphenyl (methoxy group enhances lipophilicity) .
  • (Compound 65) : Triazolylmethyl (water-soluble, click chemistry-derived) .
Position 3 Substituents
  • Target Compound : 2-Chlorobenzyl (steric bulk and halogen interactions).
  • Others : Methyl (e.g., –4), which reduces steric hindrance but limits binding specificity.
Methylation Pattern
  • Target Compound : 1,6,7-Trimethyl (enhanced hydrophobicity).
  • : 1,3,6,7-Tetramethyl (additional methyl at position 3 may restrict rotational freedom).

Key Research Findings

Position 8 Modifications: Bulky aromatic groups (e.g., isoquinolinyl in ) enhance PDE inhibition, while polar groups (e.g., 2-aminophenyl in the target) may improve receptor affinity via hydrogen bonding . Water-soluble triazolylmethyl groups () improve bioavailability but reduce membrane permeability compared to hydrophobic substituents .

Position 3 Modifications :

  • The 2-chlorobenzyl group in the target compound likely enhances binding to halogen-sensitive targets (e.g., kinases) compared to smaller methyl groups .

Methylation Effects :

  • Trimethylation (target compound) may increase metabolic stability but reduce solubility compared to dimethyl analogs .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step organic reactions, often starting with functionalization of the imidazo[2,1-f]purine core. Key steps include alkylation of the 8-position with a 2-aminophenyl group and substitution at the 3-position with a 2-chlorobenzyl moiety. Reaction conditions (e.g., dichloromethane or ethanol as solvents, 60–80°C temperatures) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity. Purification typically involves column chromatography or recrystallization .
  • Data Highlight : Optimized protocols report yields of 45–65% with >95% purity when using controlled stoichiometry and inert atmospheres .

Q. How is the compound’s structure validated, and what analytical techniques are essential for characterization?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies functional groups like amine and carbonyl .
  • Example : In ¹H NMR, the 2-chlorobenzyl group exhibits a triplet at δ 4.2–4.5 ppm (CH₂), while the 1,6,7-trimethyl groups show singlets at δ 2.8–3.1 ppm .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) are used to screen for activity. For example, the 2-chlorobenzyl group enhances affinity for adenosine receptors (Ki < 100 nM in preliminary studies). Cytotoxicity is assessed via MTT assays in cancer cell lines .
  • Contradiction : Some studies report potent kinase inhibition, while others note weak activity, suggesting substituent-dependent effects .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final alkylation step?

  • Methodology : Computational tools (e.g., DFT calculations) model transition states to identify steric/electronic bottlenecks. Experimentally, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 20–30%. Solvent screening (e.g., switching from DCM to THF) mitigates byproduct formation .
  • Case Study : A 2025 study achieved 78% yield by replacing traditional heating with flow chemistry, enabling precise temperature control .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. For example, replacing the 2-chlorobenzyl with a 4-fluorobenzyl group increased selectivity for PDE enzymes by 10-fold. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .
  • Data Conflict : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., fixed ATP levels) reduces variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like adenosine A₂A receptors. QSAR models correlate logP values with solubility; introducing polar groups (e.g., hydroxypropyl) reduces logP from 3.2 to 2.1, enhancing aqueous solubility .
  • Example : A 2024 study used MD simulations to prioritize derivatives with lower CYP3A4 metabolism, improving metabolic stability by 40% .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodology : Forced degradation studies (acid/base/oxidative stress) monitor decomposition via HPLC-MS. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolysis of the dione ring). LC-NMR captures real-time structural changes .

Methodological Best Practices

  • Synthesis : Prioritize inert conditions (N₂/Ar atmosphere) to prevent oxidation of the 2-aminophenyl group .
  • Characterization : Use deuterated DMSO for NMR to resolve exchangeable NH protons .
  • Biological Assays : Include positive controls (e.g., theophylline for adenosine receptor studies) to benchmark activity .

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